molecular formula C10H11ClN2O B14030433 7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B14030433
M. Wt: 210.66 g/mol
InChI Key: ZTFNKZQRPPMCSM-UHFFFAOYSA-N
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Description

7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine family, which is known for its significant pharmacological properties. This compound is structurally related to other well-known benzodiazepines and is used in various therapeutic applications, particularly in the treatment of central nervous system disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one typically involves the condensation of benzodiazepines with isocyanide reagents. One common method includes the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate under mild conditions to form imidazobenzodiazepine intermediates . These intermediates can then be further processed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often involves scalable methods that ensure high yield and purity. The use of isocyanide reagents in a one-pot condensation reaction is a preferred approach due to its efficiency and reduced number of synthetic steps .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert ketones or aldehydes to alcohols.

    Substitution: Commonly involves the replacement of a hydrogen atom with another functional group.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of neurons and a calming effect on the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its synthesis and reactivity also differ from other benzodiazepines, making it a valuable compound in both research and therapeutic contexts .

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C10H11ClN2O/c1-13-5-7-4-8(11)2-3-9(7)12-10(14)6-13/h2-4H,5-6H2,1H3,(H,12,14)

InChI Key

ZTFNKZQRPPMCSM-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC(=C2)Cl)NC(=O)C1

Origin of Product

United States

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